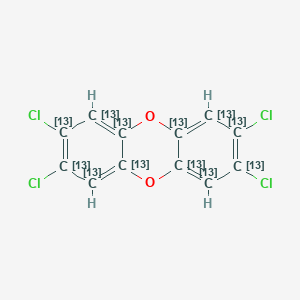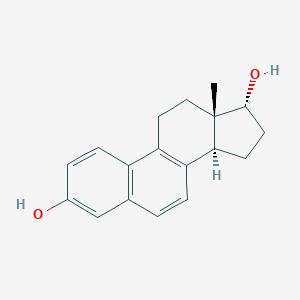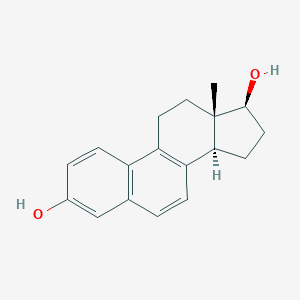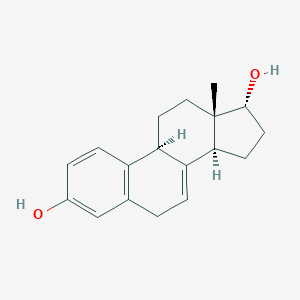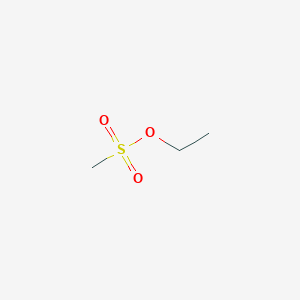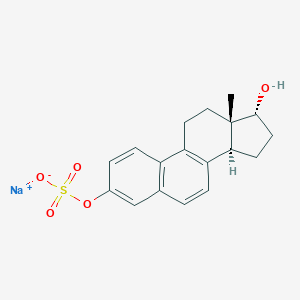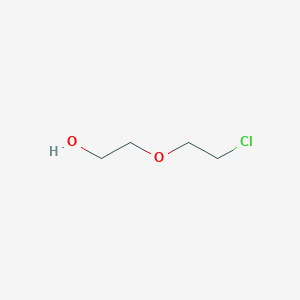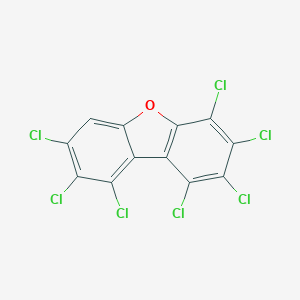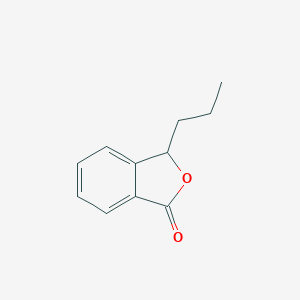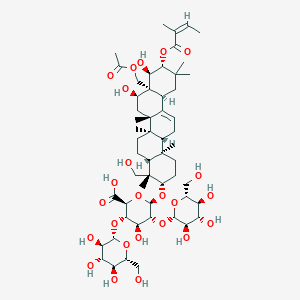
イソエシン Ib
説明
イソエシンIBは、セイヨウトチノキ(Aesculus hippocastanum)の種子に含まれる天然のトリテルペノイドサポニンです。 これは、エシンIBの異性体であり、両方の化合物は、抗炎症、抗浮腫、血管保護特性で知られるエシンの主要な有効成分です .
科学的研究の応用
Isoescin IB has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure-activity relationship of saponins. In biology, it is used to investigate its effects on cell proliferation and apoptosis. In medicine, Isoescin IB is studied for its potential anti-cancer properties, particularly in compositions with other approved drugs to enhance their efficacy . Additionally, it is used in the pharmaceutical industry for developing treatments for chronic venous insufficiency and other vascular conditions .
生化学分析
Biochemical Properties
Isoescin Ib plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that Isoescin Ib and Escin Ib, after intake, were converted into Escin Ia and Isoescin Ia, respectively . This suggests that Isoescin Ib interacts with enzymes that facilitate this conversion.
Cellular Effects
Isoescin Ib has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, recent studies demonstrated Isoescin Ib’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects .
Molecular Mechanism
The molecular mechanism of Isoescin Ib involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Isoescin Ib vary with different dosages in animal models . The absorption of Isoescin Ib was very poor, with the oral bioavailability (F) values of <2% observed for both compounds .
Metabolic Pathways
Isoescin Ib is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
準備方法
イソエシンIBは、加速溶媒抽出(ASE)に続いて、高速液体クロマトグラフィー(HPLC)およびエレクトロスプレー・タイムオブフライト質量分析法(ESI-TOF / MS)を使用して、Aesculus chinensis Bungeの種子から抽出できます。 最適化された手順では、70%メタノールを抽出溶媒、120℃の抽出温度、7分間の静的抽出時間、および60%のフラッシュ量を使用します . 別の方法には、80℃で4時間、70%メタノールによる超音波抽出が含まれます .
化学反応の分析
イソエシンIBは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究アプリケーション
イソエシンIBは、幅広い科学的研究用途があります。化学では、サポニンの構造活性相関を研究するための参照化合物として使用されます。生物学では、細胞増殖とアポトーシスへの影響を調査するために使用されます。 医学では、イソエシンIBは、特に他の承認された薬物との組成物で、その有効性を高めるため、潜在的な抗がん特性について研究されています . さらに、慢性静脈不全やその他の血管状態の治療法の開発のために、製薬業界で使用されています .
作用機序
イソエシンIBの作用機序には、複数の経路が含まれています。それは、アポトーシスを誘発し、細胞増殖を減らし、転移を阻害することによってその効果を発揮します。 イソエシンIBは、アポトーシスの調節に関与するカスパーゼ経路を含む、さまざまな分子経路を標的としています . また、血管の完全性の維持に役割を果たす血小板内皮細胞接着分子-1(PECAM-1)の発現にも影響を与えます .
類似化合物の比較
イソエシンIBは、エシンIB、エシンIa、イソエシンIaなど、セイヨウトチノキの種子に見られる他のサポニンと似ています。 イソエシンIBは、その異性体と比較して、より強い薬理活性を示します . イソエシンIBのユニークな構造的特徴は、その高い生物活性と治療の可能性に貢献しています .
類似化合物との比較
Isoescin IB is similar to other saponins found in horse chestnut seeds, such as Escin IB, Escin Ia, and Isoescin Ia. Isoescin IB exhibits stronger pharmacological activity compared to its isomers . The unique structural features of Isoescin IB contribute to its higher bioactivity and therapeutic potential .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIWGSGLDDTHJ-OXPBSUTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219944-46-4 | |
| Record name | Isoescin IB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOESCIN IB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?
A1: Isoescin Ib belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of isoescin Ib is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.
Q2: How can I efficiently isolate and purify isoescin Ib from natural sources?
A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of isoescin Ib from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate isoescin Ib from other closely related saponins, achieving a purity of over 99% [].
Q3: What analytical techniques are used to identify and quantify isoescin Ib in plant extracts or pharmaceutical formulations?
A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of isoescin Ib []. This method offers high sensitivity and reliability for determining isoescin Ib content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of isoescin Ib presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of isoescin Ib and related compounds within a mixture [].
Q4: Are there concerns regarding the stability of isoescin Ib during extraction and storage?
A4: Research indicates that the total escin content, which includes isoescin Ib, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of isoescin Ib under various conditions to ensure its efficacy in pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


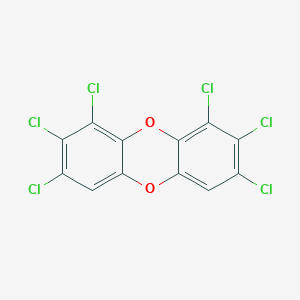
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
